molecular formula C12H13NO B3162631 8-Methoxy-2,5-dimethylquinoline CAS No. 87927-05-7

8-Methoxy-2,5-dimethylquinoline

Cat. No.: B3162631
CAS No.: 87927-05-7
M. Wt: 187.24 g/mol
InChI Key: QMLXKKFVQPSLHA-UHFFFAOYSA-N
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Description

8-Methoxy-2,5-dimethylquinoline is a heterocyclic aromatic organic compound with the molecular formula C12H13NO It is a derivative of quinoline, characterized by the presence of methoxy and dimethyl groups at the 8th, 2nd, and 5th positions, respectively

Biochemical Analysis

Biochemical Properties

8-Methoxy-2,5-dimethylquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival . The compound has been shown to inhibit the expression of proteins related to this pathway, thereby exerting cytotoxic effects on cancer cells . Additionally, this compound interacts with cyclin-dependent kinase 1 (CDK1), further influencing cell cycle regulation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. In colorectal cancer cells, such as HCT116 and Caco-2 cells, this compound inhibits cell proliferation, induces apoptosis, and blocks the cell cycle in the G2/M phase . These effects are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to decreased mitochondrial membrane potential and increased apoptotic activity . The compound also influences gene expression and cellular metabolism, contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to and inhibits the activity of enzymes and proteins involved in the PI3K/AKT/mTOR signaling pathway . This inhibition results in the downregulation of pathway-related proteins, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound interacts with CDK1, further affecting cell cycle progression and promoting cell death . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to this compound can lead to degradation and reduced efficacy . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells over extended periods, although the degree of effectiveness may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound exhibit significant anticancer activity with minimal adverse effects . Higher doses can lead to toxicity and adverse reactions, including damage to healthy tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of the compound . The metabolic pathways of this compound also influence its bioavailability and duration of action .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cancer cells, where it accumulates and exerts its cytotoxic effects . The distribution of this compound is influenced by its chemical properties, including its lipophilicity and molecular size . These factors contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with key signaling proteins and enzymes . Additionally, this compound can accumulate in the mitochondria, leading to changes in mitochondrial membrane potential and induction of apoptosis . The targeting signals and post-translational modifications of the compound contribute to its specific localization within cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,5-dimethylquinoline can be achieved through several methods. One common approach involves the reaction of aniline derivatives with acetaldehyde in the presence of hydrochloric acid under microwave irradiation. This method is advantageous due to its simplicity and efficiency, aligning with green chemistry principles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2,5-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated compounds .

Comparison with Similar Compounds

    Quinoline: The parent compound of 8-Methoxy-2,5-dimethylquinoline, known for its antimalarial properties.

    2-Hydroxyquinoline: Another derivative with significant biological activity.

    4-Hydroxyquinoline: Known for its pharmaceutical applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development .

Properties

IUPAC Name

8-methoxy-2,5-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-4-7-11(14-3)12-10(8)6-5-9(2)13-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLXKKFVQPSLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 0.34 l concentrated HCl at 40° C. was added 275 parts 2-methoxy-5-methylaniline and further heated to 80° C. Then 154 parts crotonaldehyde was added dropwise, heated to 100° C. for 1 hour. The reaction was cooled to 30° C. and poured into 2.5 l ice water and neutralized with 50% NaOH. The product was filtered, washed with water, water pressed, washed with hexane and air dried to give 65% yield of 2,5-dimethyl-8-methoxyquinoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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